molecular formula C17H26N2O2 B11729208 Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B11729208
M. Wt: 290.4 g/mol
InChI Key: MNLWWHVFHCFHBV-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group and a 3-(methylamino)propyl side chain. This compound serves as a critical intermediate in organic synthesis, particularly in peptide coupling reactions, as demonstrated in its use with EDCI hydrochloride and HOBt to synthesize tert-butyl 4-[methyl(1-methyl-L-prolyl)amino]piperidine-1-carboxylate . Its methylamino propyl substituent provides a secondary amine functional group, enabling further derivatization or conjugation in drug discovery workflows.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

benzyl 4-[3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-18-11-5-8-15-9-12-19(13-10-15)17(20)21-14-16-6-3-2-4-7-16/h2-4,6-7,15,18H,5,8-14H2,1H3

InChI Key

MNLWWHVFHCFHBV-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit cholinesterase receptors by binding to the catalytic site, interacting with key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and related piperidine derivatives:

Compound Name CAS Molecular Formula Substituent Molecular Weight Key Properties/Applications
Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate Not provided C₁₅H₂₂N₂O₂ (inferred) Methylamino propyl ~274.35 Intermediate in peptide synthesis
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₇H₂₃NO₄ Ethoxy ester propyl 305.37 Ester intermediate, lab use
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Primary amine 234.30 Building block, limited toxicology data
tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate 171049-43-7 C₁₄H₂₈N₂O₂ tert-Butyl ester, methylamino propyl 256.39 Stable protecting group, synthesis

Key Observations:

The ethoxy ester substituent in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is electron-withdrawing, likely reducing nucleophilicity relative to the methylamino group. The tert-butyl ester in the analog (CAS 171049-43-7) offers superior stability under acidic conditions compared to the benzyl group, which is cleavable via hydrogenolysis .

Synthetic Utility: The target compound’s methylamino propyl side chain facilitates coupling reactions (e.g., with proline derivatives) to generate peptidomimetics . The ethoxy ester variant may act as a precursor for carboxylic acid derivatives via hydrolysis, while the tert-butyl analog is preferred for orthogonal protection strategies .

Biological Activity

Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : Approximately 262.35 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzyl group and a 3-(methylamino)propyl chain, which contributes to its unique pharmacological profile.

Research indicates that this compound interacts with several neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest that the compound may act as an antagonist or modulator, influencing mood regulation and potentially offering therapeutic benefits for psychiatric disorders such as depression and anxiety.

Neuropharmacological Effects

  • Serotonin Receptor Interaction :
    • The compound exhibits binding affinity to serotonin receptors (5-HT), which play a crucial role in mood regulation.
    • Potential modulation of serotonin levels may contribute to antidepressant effects.
  • Dopamine Receptor Interaction :
    • Interactions with dopamine receptors suggest implications in the treatment of disorders such as schizophrenia and addiction.
    • Studies indicate that it may influence dopaminergic signaling pathways, enhancing or inhibiting dopamine release depending on receptor subtype engagement.

Comparative Analysis with Similar Compounds

The table below compares this compound with other related compounds:

Compound NameMolecular FormulaKey Features
Benzyl 4-(methylamino)piperidine-1-carboxylateC₁₄H₁₈N₂O₂Lacks the propyl chain; different receptor activity.
Benzyl 4-(aminopropyl)piperidine-1-carboxylateC₁₄H₁₈N₂O₂Similar structure but without the methyl group; potentially different pharmacodynamics.
Benzyl 4-(N-ethylaminopropyl)piperidine-1-carboxylateC₁₅H₂₁N₂O₂Contains an ethyl group instead of methyl; differing biological effects.

The presence of the specific methylamino propyl substitution in this compound enhances its interaction profile compared to these similar compounds, making it a unique candidate for further research into its therapeutic applications.

Potential Therapeutic Applications

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anxiolytic Effects : Animal models have shown that administration of this compound can lead to reduced anxiety-like behavior, suggesting its utility in treating anxiety disorders.
  • Antidepressant Activity : In preclinical trials, it demonstrated significant antidepressant-like effects, possibly through its action on serotonin pathways .

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